TAS-103
CAS No.: 174634-08-3
Cat. No.: VC0003520
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 174634-08-3 |
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Molecular Formula | C20H19N3O2 |
Molecular Weight | 333.4 g/mol |
IUPAC Name | 6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one |
Standard InChI | InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) |
Standard InChI Key | ROWSTIYZUWEOMM-UHFFFAOYSA-N |
Isomeric SMILES | CN(C)CCNC1=C2C(=C3C=CC(=O)C=C3N1)C4=CC=CC=C4C2=O |
SMILES | CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 |
Canonical SMILES | CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 |
Chemical Structure and Physicochemical Properties
The structural backbone of TAS-103 combines a quinoline moiety with an indenoquinolinone system, enabling intercalation into DNA and interaction with topoisomerase enzymes. Key features include:
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Core structure: A planar indeno[2,1-c]quinolin-7-one scaffold facilitating DNA intercalation .
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Substituents: A 2-(dimethylamino)ethylamino group at position 6 and a hydroxyl group at position 3, critical for enzyme binding .
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Ionization: The dihydrochloride salt enhances solubility for intravenous administration .
The SMILES notation (\text{CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl) highlights its charged tertiary amine and chloride counterions . Computational models predict moderate lipophilicity (LogP ≈ 3.9), balancing membrane permeability and aqueous solubility .
Mechanism of Action: Dual Topoisomerase Inhibition
TAS-103 uniquely targets both Topo I and II, enzymes critical for DNA replication and transcription:
Topoisomerase I Inhibition
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Interaction: Stabilizes Topo I-DNA cleavable complexes, preventing religation of single-strand DNA breaks .
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Potency: IC values for Topo I inhibition range from 2–6.5 µM, weaker than camptothecin analogs but sufficient for combinatorial effects .
Topoisomerase II Inhibition
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Primary Target: Exhibits stronger activity against Topo IIα (IC ≈ 0.003–0.23 µM), comparable to etoposide .
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Mechanism: Binds Topo II independently of DNA, inhibiting religation and inducing persistent double-strand breaks .
Table 1. Comparative Enzymatic Activity of TAS-103
Enzyme | IC (µM) | Reference Compound | IC (µM) |
---|---|---|---|
Topo I | 2.0–6.5 | Camptothecin | 0.01–0.1 |
Topo IIα | 0.003–0.23 | Etoposide | 0.1–1.0 |
Preclinical Anticancer Activity
In Vitro Cytotoxicity
TAS-103 demonstrates broad-spectrum activity against 60 human cancer cell lines (NCI-60 panel), with median IC values of 0.003–0.23 µM . Notable findings include:
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Cell Cycle Effects: Preferential S/G phase arrest, correlating with DNA replication stress .
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Resistance Profile: Retains activity against P-glycoprotein-overexpressing (MDR), cisplatin-resistant, and 5-FU-resistant cells . Exceptions include cell lines with Topo I mutations (e.g., PC-7/CPT) .
In Vivo Efficacy
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Xenograft Models: Significant tumor growth inhibition in colon (HT-29), lung (PC-7), and gastric (St-4) cancers at 10–25 mg/kg doses .
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Synergy: Enhanced efficacy when combined with platinum agents or taxanes in murine models .
Clinical Development and Pharmacokinetics
Dose (mg/m) | Neutropenia (Grade ≥3) | AUC (µg·h/mL) |
---|---|---|
130 | 17% | 1.2 ± 0.3 |
160 | 42% | 2.8 ± 0.9 |
200 | 50% | 4.8 ± 1.5 |
Challenges and Future Directions
Toxicity Management
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Hematologic Toxicity: Neutropenia remains the primary constraint, necessitating growth factor support .
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Non-Hematologic Effects: Mild nausea and fatigue (Grade 1–2) in >70% of patients .
Biomarker Development
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